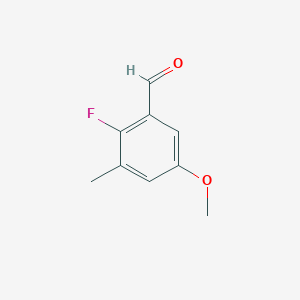![molecular formula C77H94F3IN18O12S B14760140 (2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common techniques used in the synthesis include:
Condensation Reactions: Combining smaller molecules to form larger ones.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Substitution Reactions: Replacing one functional group with another.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to streamline the production process.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various effects, such as inhibition or activation of the target, resulting in changes in cellular processes and pathways. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds may include other complex organic molecules with comparable structures and functional groups. Examples include:
- **(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid analogs.
Other pteridine derivatives: Compounds with similar pteridine core structures.
Uniqueness
The uniqueness of the compound lies in its specific structure and functional groups, which confer unique properties and potential applications. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C77H94F3IN18O12S |
|---|---|
分子量 |
1679.6 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H94F3IN18O12S/c1-45(47-19-21-48(22-20-47)67-46(2)87-44-112-67)88-72(105)60-38-54(111-63(102)18-13-15-35-98-42-53(95-97-98)41-85-61(100)32-31-59(75(108)109)91-70(103)49-23-26-51(27-24-49)84-39-52-40-86-69-66(89-52)73(106)94-76(82)93-69)43-99(60)74(107)68(77(3,4)5)92-62(101)17-12-10-8-6-7-9-11-14-33-83-34-16-36-110-96-71(104)55-28-29-56(78)64(80)65(55)90-58-30-25-50(81)37-57(58)79/h19-30,37,40,42,44-45,54,59-60,68,83-84,90H,6-18,31-36,38-39,41,43H2,1-5H3,(H,85,100)(H,88,105)(H,91,103)(H,92,101)(H,96,104)(H,108,109)(H3,82,86,93,94,106)/t45-,54+,59-,60-,68+/m0/s1 |
InChI 键 |
XPXBOJCDLYUMCO-WXWGOGOJSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CNC9=NC(=NC(=O)C9=N8)N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CNC9=NC(=NC(=O)C9=N8)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


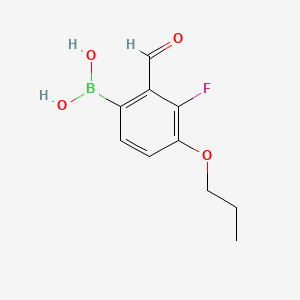
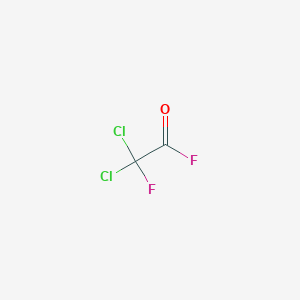

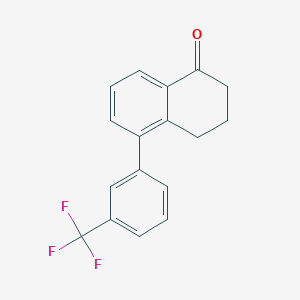

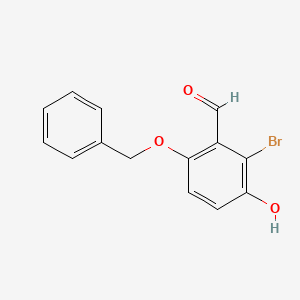
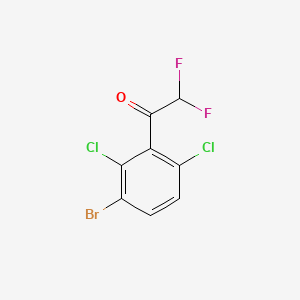
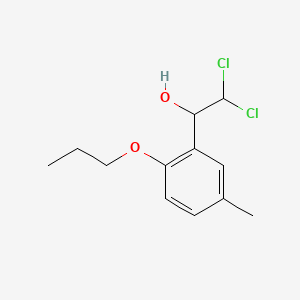




![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
